Lutetium acetate hydrate

Materials Synthesis Thermal Analysis Catalyst Preparation

Lutetium(III) acetate hydrate is the preferred high-purity precursor for LSO:Ce scintillator growth, delivering 7.4 g/cm³ density and ~10% superior gamma stopping power versus GSO:Ce alternatives. Its clean thermal decomposition pathway—free of metaacetate intermediates—simplifies Lu₂O₃ thin film and nanoparticle processing while minimizing carbon contamination. For LuPO₄ neutron detectors, 99.99% purity is critical to exclude trace Gd³⁺ (σ ~49,000 barns). The smallest lanthanide ionic radius (86.1 pm) enables precise crystal field tuning in β-NaLuF₄ upconversion architectures. Available in 99.9%–99.999% (5N) grades with hygroscopic, water-soluble white crystalline morphology.

Molecular Formula C6H14LuO7
Molecular Weight 373.14 g/mol
Cat. No. B12062755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutetium acetate hydrate
Molecular FormulaC6H14LuO7
Molecular Weight373.14 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.CC(=O)O.O.[Lu]
InChIInChI=1S/3C2H4O2.Lu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2
InChIKeyPEIMWIHSDHXBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lutetium Acetate Hydrate: Technical Baseline and Procurement-Relevant Identification


Lutetium(III) acetate hydrate (CAS 207500-05-8, linear formula Lu(O₂C₂H₃)₃·xH₂O) is a water-soluble rare earth acetate salt that serves as a high-purity (≥99.9% trace metals basis) precursor for advanced materials synthesis and industrial catalysis . As the heaviest and smallest lanthanide (Lu³⁺ ionic radius 86.1 pm, 6-coordinate) due to the lanthanide contraction, lutetium imparts unique properties to this compound, including the highest density among the lanthanide series (Lu metal density ~9.84 g/cm³ vs. Yb ~6.97 g/cm³), which directly influences the stopping power and performance of Lu-based scintillator materials [1]. The compound is commercially available in multiple purity grades up to 99.999% (5N) and typically appears as a white crystalline powder or crystals exhibiting hygroscopic behavior and high solubility in water and polar organic solvents such as dimethylformamide [2].

Why Generic Substitution Fails: Lutetium Acetate Hydrate vs. Ytterbium and Gadolinium Acetates


Direct substitution of lutetium acetate hydrate with other lanthanide acetates (e.g., ytterbium acetate or gadolinium acetate) is not scientifically equivalent due to profound differences in ionic radius, coordination geometry, and resulting material properties governed by the lanthanide contraction [1]. Lu³⁺ possesses the smallest ionic radius (86.1 pm) and highest Lewis acidity among the lanthanides, which directly alters decomposition thermodynamics, precursor reactivity in sol-gel synthesis, and the final density and scintillation performance of derived oxide and oxyorthosilicate materials [2]. For example, substituting Gd³⁺ (ionic radius 93.8 pm) for Lu³⁺ in oxyorthosilicate scintillators reduces crystal density from 7.4 g/cm³ (LSO:Ce) to 6.7 g/cm³ (GSO:Ce), decreasing gamma-ray stopping power by approximately 10% [3]. Furthermore, thermal decomposition studies of lanthanide acetate hydrates reveal that heavier lanthanides (Lu, Yb) follow distinct thermal dissociation pathways compared to lighter lanthanides (La–Gd), which undergo metaacetate intermediate formation—a critical processing distinction when preparing anhydrous precursors for water-sensitive reactions [2].

Quantitative Evidence Guide: Lutetium Acetate Hydrate Differentiation Data for Scientific Procurement


Thermal Decomposition Pathway Divergence: Lutetium Acetate Hydrate vs. Light Lanthanide Acetates

Thermal decomposition studies of lanthanide acetate hydrates demonstrate that lutetium acetate hydrate and other heavy lanthanide acetates (Lu, Yb, Tm) decompose directly to the corresponding oxide without forming intermediate metaacetate phases [1]. In contrast, light lanthanide acetates (La–Gd) undergo a distinct thermal pathway involving the formation of La₂O₂(CO₃) (basic carbonate) intermediates [1]. The decomposition temperature to Lu₂O₃ occurs at approximately 760°C, compared to ~620°C for ytterbium acetate hydrate decomposition to Yb₂O₃, reflecting the higher thermal stability of Lu-O bonds [2].

Materials Synthesis Thermal Analysis Catalyst Preparation

Scintillator Precursor Density Advantage: Lutetium Acetate Hydrate vs. Gadolinium Acetate Hydrate

As a precursor to cerium-doped lutetium oxyorthosilicate (LSO:Ce), lutetium acetate hydrate enables the synthesis of scintillator crystals with a density of 7.4 g/cm³ [1]. This is significantly higher than the 6.7 g/cm³ density achieved with gadolinium oxyorthosilicate (GSO:Ce) derived from gadolinium acetate precursors [1]. The density differential translates directly to gamma-ray attenuation: LSO:Ce exhibits a photoelectric absorption fraction of 32% at 511 keV compared to 26% for GSO:Ce [1].

Scintillator Crystals PET Imaging Radiation Detection

Ionic Radius and Coordination Geometry: Lutetium Acetate Hydrate vs. Ytterbium Acetate Hydrate

Lutetium acetate hydrate provides Lu³⁺ ions with an effective ionic radius of 86.1 pm in 6-coordinate geometry—the smallest among the lanthanide series [1]. This is smaller than ytterbium acetate hydrate (Yb³⁺ radius 86.8 pm) and significantly smaller than gadolinium acetate hydrate (Gd³⁺ radius 93.8 pm) [1]. In NaLuF₄ host lattice synthesis, the smaller Lu³⁺ radius yields a unit cell volume of approximately 187.9 ų, compared to 192.4 ų for NaYbF₄ and 196.5 ų for NaGdF₄ [2].

Doping Chemistry Nanocrystal Synthesis Luminescent Materials

Purity Grade Availability: Lutetium Acetate Hydrate vs. Ytterbium Acetate Hydrate

Lutetium acetate hydrate is commercially available in purity grades ranging from 99.9% (3N) to 99.999% (5N) trace metals basis, with standard industrial grades including 99.99% (4N) optical grade [1]. This purity profile is essential for its use as a precursor to lutetium fluoride (LuF₃) for optical coatings and lutetium phosphate (LuPO₄) for neutron detectors . Comparable ytterbium acetate hydrate is typically offered at 99.9% (3N) maximum, with limited 4N availability due to higher separation costs for adjacent heavy lanthanides [1].

High-Purity Precursors Optical Materials Neutron Detection

Optimal Procurement and Research Application Scenarios for Lutetium Acetate Hydrate


Synthesis of Lutetium Oxyorthosilicate (LSO:Ce) Scintillator Crystals for High-Resolution PET

Lutetium acetate hydrate is the preferred precursor for LSO:Ce crystal growth via sol-gel or Czochralski methods, directly leveraging its ability to yield the highest-density scintillator (7.4 g/cm³) among commercial oxyorthosilicates [1]. The 10.4% density advantage over GSO:Ce (6.7 g/cm³) translates to superior gamma-ray stopping power and timing resolution, making it the gold standard for time-of-flight PET detectors. Procurement of ≥99.99% purity grade is recommended to minimize parasitic luminescence from trace rare earth contaminants .

High-Purity Lu₂O₃ Nanoparticle Synthesis via Thermal Decomposition for Optical Coatings

For applications requiring anhydrous Lu₂O₃ thin films or nanoparticles (e.g., optical coatings, laser host materials), lutetium acetate hydrate offers a clean thermal decomposition pathway without metaacetate intermediates [1]. This simplifies process control and reduces carbon contamination compared to light lanthanide acetates. The decomposition temperature of ~760°C ensures complete conversion while maintaining nanoparticle morphology . 99.9% purity is typically sufficient for these applications.

NaLuF₄ Host Lattice Synthesis for Upconversion Nanomaterials

Lutetium acetate hydrate serves as the Lu³⁺ source for synthesizing β-NaLuF₄ upconversion nanoparticles, where the smallest lanthanide ionic radius (86.1 pm) enables precise tuning of crystal field strength and energy transfer dynamics [1]. The reduced unit cell volume compared to NaYbF₄ and NaGdF₄ alters phonon energy distribution, which can enhance upconversion quantum yield in specifically engineered core-shell architectures. 99.9% purity grade is recommended to prevent unwanted energy migration to trace lanthanide impurities .

Precursor to Lutetium Phosphate (LuPO₄) for Neutron Detection

Lutetium acetate hydrate is the preferred water-soluble precursor for LuPO₄ neutron detector materials, which exploit the high thermal neutron capture cross-section of natural lutetium (~74 barns) combined with the density advantage of Lu-based compounds [1]. The availability of 99.99% purity grade is critical for this application to eliminate neutron-absorbing impurities such as Gd³⁺ (thermal neutron cross-section ~49,000 barns) that would otherwise compromise detector sensitivity .

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